3-(1-Methyl-3-pyrrolidinyl)pyridine
Overview
Description
Etaqualone, also known as Aolan, Athinazone, or Ethinazone, is a quinazolinone-class compound that was developed in the 1960s. It is an analogue of methaqualone and was primarily marketed in France and other European countries. Etaqualone exhibits sedative, hypnotic, muscle relaxant, and central nervous system depressant properties due to its agonist activity at the β-subtype of the gamma-aminobutyric acid A receptor .
Scientific Research Applications
Etaqualone has been studied for its sedative and hypnotic properties. It has applications in:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on gamma-aminobutyric acid A receptors and its potential use in treating insomnia and anxiety.
Medicine: Investigated for its muscle relaxant and central nervous system depressant properties.
Industry: Utilized in the synthesis of related quinazolinone derivatives for pharmaceutical applications.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds, such as nicotine, primarily target thenicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters.
Mode of Action
Compounds like nicotine are known to bind to nachrs, acting as agonists and triggering a response in the neuron . This interaction can lead to various physiological effects, depending on the specific type of nAChR and its location in the body.
Biochemical Pathways
The activation of nachrs by similar compounds can influence numerous downstream effects, including the release of various neurotransmitters . This can affect a wide range of physiological processes, from muscle contraction to cognition and mood.
Pharmacokinetics
Similar compounds like nicotine are known to be rapidly absorbed, widely distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
These can range from increased heart rate and blood pressure to changes in mood and cognition .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of many compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Isonicotine are not fully understood yet. It is known that Isonicotine can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific conditions in the biochemical reaction .
Cellular Effects
The effects of Isonicotine on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Isonicotine’s action is complex and involves several steps. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isonicotine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Isonicotine can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
Isonicotine is involved in several metabolic pathways. It can interact with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
Isonicotine can be transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can also affect its localization or accumulation
Subcellular Localization
The subcellular localization of Isonicotine and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etaqualone involves the reaction of N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus trichloride. This reaction yields etaqualone as the primary product .
Industrial Production Methods
Industrial production methods for etaqualone are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with appropriate scaling up of reagents and reaction vessels.
Chemical Reactions Analysis
Types of Reactions
Etaqualone undergoes various chemical reactions, including:
Oxidation: Etaqualone can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert etaqualone into its reduced forms.
Substitution: Etaqualone can undergo substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which may exhibit different pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Methaqualone: An analogue of etaqualone with similar sedative and hypnotic properties but longer-acting and slightly stronger.
Methoxyqualone: Another analogue with similar effects but different pharmacokinetic properties.
Mecloqualone: Exhibits similar pharmacological effects but with variations in potency and duration of action.
Mebroqualone: Similar in structure and effects but with distinct pharmacological characteristics
Uniqueness of Etaqualone
Etaqualone is unique in its shorter duration of action and slightly weaker effects compared to methaqualone. It is also less commonly used and studied, making it a compound of interest for further research in the field of sedative-hypnotic drugs .
Properties
IUPAC Name |
3-(1-methylpyrrolidin-3-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIZUEWXLJOVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337914 | |
Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92118-22-4 | |
Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isonicotine, a nicotinic agonist, primarily targets nicotinic acetylcholine receptors (nAChRs) in the brain. [] While the precise mechanisms are still under investigation, activation of these receptors by isonicotine has been linked to enhanced working memory function in rats. [] This effect is believed to be mediated through the modulation of neurotransmitter release and neuronal excitability.
A: * Molecular Formula: C10H14N2* Molecular Weight: 162.23 g/mol* Spectroscopic Data: While specific spectroscopic data is not provided in the papers, the existence of the pyridine and pyrrolidine rings can be confirmed through techniques like IR, NMR (1H and 13C), and mass spectrometry. [, ]
ANone: The provided research papers primarily focus on the biological activity and chemical synthesis of Isonicotine and do not delve into its material compatibility or stability under various conditions.
ANone: The research papers do not discuss any catalytic properties or applications of Isonicotine. Its primary focus in these studies is its role as a bioactive molecule, specifically a nicotinic agonist.
A: Research indicates that the position of the methyl group on the pyridine ring influences the activity of Isonicotine. Studies comparing Isonicotine to its isomer, bridged nicotine, found that Isonicotine demonstrated superior memory-enhancing effects in rats. [] This suggests that the specific position of the methyl group is crucial for its interaction with nAChRs and subsequent biological activity.
ANone: Information regarding the stability and formulation of Isonicotine is not provided in the research papers. Further studies would be needed to assess its stability under various conditions and to develop suitable formulations for improved stability, solubility, and bioavailability.
A: While the provided papers do not delve into the detailed PK/PD profile of Isonicotine, one study found that subcutaneous administration in rats resulted in a dose-dependent improvement in working memory, with an effective dose of 4.5 mg/kg. [] Higher doses (13.5 mg/kg) did not show the same efficacy, suggesting an inverted U-shaped dose-effect function. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
A: The research primarily focuses on the in vivo efficacy of Isonicotine. In a radial-arm maze task, both Isonicotine and Norisonicotine, at a dose of 4.5 mg/kg, significantly improved working memory performance in rats compared to control groups. [] This effect was reversed by the nicotinic antagonist Mecamylamine, confirming the involvement of nicotinic receptors. []
ANone: The research papers do not discuss any known resistance mechanisms or cross-resistance associated with Isonicotine.
A: While not explicitly focusing on toxicology, one study noted that at higher doses (13.5 mg/kg), Isonicotine resulted in nearly control-level performance in rats, suggesting a potential for decreased efficacy or adverse effects at higher doses. [] More comprehensive studies are needed to determine the complete safety profile and potential long-term effects of Isonicotine.
ANone: The research papers primarily focus on the fundamental biological activity of Isonicotine and do not explore specific drug delivery or targeting strategies.
A: Various analytical techniques have been employed to study Isonicotine and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and conformation of organic molecules. [, ]* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and characterize chemical bonds in molecules. [, ]* High-Performance Liquid Chromatography (HPLC): This technique is used for separating, identifying, and quantifying components in a mixture, including Isonicotine and related alkaloids. []
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